2,2-Dimethyl-1-(5(S)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one, commonly referred to as GSK′963, is a small molecule classified as a RIPK1 kinase inhibitor. [, , ] This compound plays a crucial role in scientific research, particularly in investigating the therapeutic potential of RIPK1 inhibition in various disease models. [, , ] GSK′963 demonstrates high specificity for RIPK1, distinguishing it from other similar inhibitors like GSK2606414 and GSK2656157. []
GSK963 is a chemical compound recognized for its potent and selective inhibition of receptor interacting protein kinase 1 (RIPK1). This compound has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory diseases and necroptosis. The development of GSK963 has been driven by its favorable pharmacological properties, including high affinity and selectivity for its target, making it a candidate for further research and clinical evaluation.
GSK963 was developed by GlaxoSmithKline as part of a broader initiative to discover effective inhibitors of RIPK1, which plays a crucial role in various cellular processes, including necroptosis. The compound's synthesis and evaluation have been documented in several scientific publications, highlighting its biochemical properties and potential applications in medical research .
The synthesis of GSK963 involves several organic chemistry techniques aimed at constructing its unique molecular framework. Key methods include:
The synthesis typically includes:
The molecular structure of GSK963 can be described as follows:
Crystallographic data and computational modeling suggest that GSK963 has a favorable lipophilicity (clogP = 2.7), which is indicative of good brain permeability—a critical factor for central nervous system applications .
GSK963 undergoes various chemical reactions that are crucial for its function as a kinase inhibitor:
The interactions between GSK963 and RIPK1 involve competitive inhibition where the compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation. This mechanism is critical in regulating necroptosis and inflammatory responses within cells .
The mechanism of action for GSK963 primarily involves:
Studies indicate that the inhibition by GSK963 leads to reduced necroptosis in cellular models, supporting its potential use in treating diseases characterized by excessive inflammation or cell death .
GSK963 holds promise for various scientific uses:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: